molecular formula C10H11NO3 B14725970 2-Hydroxy-5-methoxy-1-indolinecarbaldehyde CAS No. 13303-70-3

2-Hydroxy-5-methoxy-1-indolinecarbaldehyde

Cat. No.: B14725970
CAS No.: 13303-70-3
M. Wt: 193.20 g/mol
InChI Key: QICSIODSGSXXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methoxy-1-indolinecarbaldehyde is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is a derivative of indoline and contains both hydroxy and methoxy functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methoxy-1-indolinecarbaldehyde typically involves the reaction of 4-methoxyphenol with formaldehyde under basic conditions, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the formation of the indoline ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methoxy-1-indolinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: 2-Hydroxy-5-methoxybenzoic acid.

    Reduction: 2-Hydroxy-5-methoxy-1-indolinecarbinol.

    Substitution: Various substituted indoline derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-methoxy-1-indolinecarbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methoxy-1-indolinecarbaldehyde involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzyme activity, interact with DNA, and affect cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: An isomer with similar functional groups but different structural arrangement.

    5-Methoxyindole-2-carboxaldehyde: Another indole derivative with a methoxy group at a different position.

Uniqueness

2-Hydroxy-5-methoxy-1-indolinecarbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

13303-70-3

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-hydroxy-5-methoxy-2,3-dihydroindole-1-carbaldehyde

InChI

InChI=1S/C10H11NO3/c1-14-8-2-3-9-7(4-8)5-10(13)11(9)6-12/h2-4,6,10,13H,5H2,1H3

InChI Key

QICSIODSGSXXLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(C2)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.